Thiophene, 2-(2,2-dimethoxyethyl)-
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Overview
Description
Thiophene, 2-(2,2-dimethoxyethyl)- is a derivative of thiophene, a five-membered aromatic heterocycle containing sulfur. Thiophene and its derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Thiophene, 2-(2,2-dimethoxyethyl)-, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale organic synthesis techniques, utilizing readily available starting materials and efficient catalytic processes to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Thiophene, 2-(2,2-dimethoxyethyl)- undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various functionalized thiophene derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like organolithium compounds.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes .
Scientific Research Applications
Thiophene, 2-(2,2-dimethoxyethyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing anti-inflammatory and analgesic agents.
Industry: Utilized in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs)
Mechanism of Action
The mechanism of action of thiophene derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For instance, some thiophene-based compounds inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to anti-inflammatory effects . The presence of functional groups like carboxylic acids, esters, and amines enhances their biological activity and target recognition .
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carbohydrazide
- 5-Bromothiophene-2-carbohydrazide
- Dithieno[3,2-b:2′,3′-d]thiophene (DTT)
Uniqueness
Thiophene, 2-(2,2-dimethoxyethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of specialized organic materials and biologically active compounds .
Properties
CAS No. |
90482-28-3 |
---|---|
Molecular Formula |
C8H12O2S |
Molecular Weight |
172.25 g/mol |
IUPAC Name |
2-(2,2-dimethoxyethyl)thiophene |
InChI |
InChI=1S/C8H12O2S/c1-9-8(10-2)6-7-4-3-5-11-7/h3-5,8H,6H2,1-2H3 |
InChI Key |
ZOOJODRRLFTBHC-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC1=CC=CS1)OC |
Origin of Product |
United States |
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